molecular formula C22H16ClNO6 B3931518 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate

Cat. No.: B3931518
M. Wt: 425.8 g/mol
InChI Key: ZHYCFVAYWGKBRO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyphenyl group, a phenylethyl group, and a chloro-nitrobenzoate moiety

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO6/c1-29-17-10-7-14(8-11-17)20(25)21(15-5-3-2-4-6-15)30-22(26)18-13-16(24(27)28)9-12-19(18)23/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYCFVAYWGKBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with 2-(4-methoxyphenyl)-2-oxo-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxyphenyl and phenylethyl groups may facilitate binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar compounds to 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate include:

    Methyl 5-chloro-2-nitrobenzoate: This compound shares the chloro-nitrobenzoate moiety but lacks the methoxyphenyl and phenylethyl groups.

    2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl 2-chloro-5-nitrobenzoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Reactant of Route 2
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2-(4-methoxyphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate

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